molecular formula C23H26N2O4 B2566559 11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 330952-33-5

11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2566559
CAS No.: 330952-33-5
M. Wt: 394.471
InChI Key: HSSDNPOFLRIBPT-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzodiazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The structure includes a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 11 and two methyl groups at position 3, contributing to its stereochemical rigidity.

Properties

IUPAC Name

6-(4-hydroxy-3,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2)11-16-20(17(26)12-23)21(25-15-8-6-5-7-14(15)24-16)13-9-18(28-3)22(27)19(10-13)29-4/h5-10,21,24-25,27H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSDNPOFLRIBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O4
  • CAS Number : 330952-33-5
  • Molecular Weight : 398.46 g/mol

The compound features a complex structure characterized by a dibenzo diazepine core with hydroxyl and methoxy substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have demonstrated that derivatives of compounds similar to this structure can exhibit significant antioxidant properties. For instance, compounds with similar aromatic substitutions have shown high antioxidant activity in assays such as ABTS and FRAP . These activities are crucial in mitigating oxidative stress-related diseases.

2. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a significant area of research for compounds targeting neurodegenerative diseases like Alzheimer's. The compound shows potential as an AChE inhibitor with selectivity towards BChE . This inhibition can help in reducing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain.

3. Antimicrobial Activity

The antimicrobial properties of related compounds have been explored, with some derivatives demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli through inhibition zone assays . Although specific data for this compound is limited, its structural analogs suggest potential antimicrobial activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
High antioxidant activity was observed in various assays; potential for neuroprotective effects through AChE inhibition.
Antimicrobial testing indicated some derivatives were effective against S. aureus and E. coli.
QSAR studies suggested structural modifications could enhance biological activity and selectivity for target enzymes.

The mechanisms underlying the biological activities of this compound may involve:

  • Radical Scavenging : The presence of hydroxyl groups may contribute to radical scavenging capabilities.
  • Enzyme Inhibition : Binding to active sites of cholinesterases could prevent substrate access, thus inhibiting enzyme activity.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities including antioxidant properties , enzyme inhibition , and neuroprotective effects .

Antioxidant Activity

Several studies have demonstrated that derivatives of the compound show significant antioxidant activity:

  • ABTS and FRAP Assays : Compounds similar to the target molecule have been tested using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in biological systems.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Cholinesterase Inhibition : Research highlights that related compounds exhibit mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several studies have investigated the biological effects of compounds related to the target molecule:

  • A study examined the neuroprotective effects of a similar dibenzo-diazepine derivative in a mouse model of oxidative stress. Results showed a significant reduction in neuronal damage markers following treatment with the compound.
  • Another research focused on the synthesis and evaluation of various analogs. It was found that modifications to the tert-butyl groups significantly affected both antioxidant capacity and enzyme inhibition potency.

Applications in Medicinal Chemistry

The unique structure and biological activities of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one position it as a promising candidate for drug development. Its potential applications include:

  • Neuroprotective Agents : Due to its cholinesterase inhibitory activity, it may be developed as a therapeutic agent for neurodegenerative diseases.
  • Antioxidants : Its significant antioxidant properties can be harnessed in formulations aimed at reducing oxidative stress-related conditions.
  • Cancer Therapeutics : Preliminary studies suggest potential anticancer properties that warrant further investigation.

Comparison with Similar Compounds

Structural Comparisons

The target compound is differentiated by its 4-hydroxy-3,5-dimethoxyphenyl substituent, which contrasts with analogs bearing halogenated or alkyl/aryl groups. Key structural variations among similar compounds include:

Compound Name Substituents at Position 11 Position 3 Substituents Key Features
11-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-dibenzo-diazepin-1-one 3,4-Dimethoxyphenyl 4-Methylphenyl Enhanced lipophilicity due to methylphenyl; methoxy groups may limit solubility
11-(4-Chlorophenyl)-3-phenyl-dibenzo-diazepin-1-one 4-Chlorophenyl Phenyl Chlorine increases electronegativity and potential receptor binding affinity
11-[4-(Trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-dibenzo-diazepin-1-one 4-Trifluoromethylphenyl 4-Methoxyphenyl Trifluoromethyl enhances metabolic stability and lipophilicity
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-dibenzo-diazepin-1-one 3-Bromo-4-hydroxy-5-methoxyphenyl 4-Chlorophenyl Bromine and chlorine introduce steric bulk and halogen bonding potential
Target Compound 4-Hydroxy-3,5-dimethoxyphenyl 3,3-Dimethyl Hydroxyl group improves solubility; methoxy groups balance lipophilicity

Key Observations :

  • The hydroxyl group in the target compound distinguishes it from analogs with purely methoxy or halogenated substituents, likely enhancing hydrogen-bonding capacity and aqueous solubility .
  • The 3,3-dimethyl groups at position 3 may confer conformational stability, as seen in crystallographic studies of related structures .
Physicochemical and Pharmacological Properties
  • Solubility: The hydroxyl group in the target compound likely improves water solubility compared to analogs with methoxy or halogen groups only. For instance, the 4-methoxyphenyl analog (Mr = 366.45 g/mol) crystallizes as a monohydrate, suggesting moderate hydrophilicity .
  • Bioactivity : While specific data for the target compound are absent, analogs with halogen or trifluoromethyl groups exhibit anticancer and antimicrobial activities. For example, 3,4-dihydro-2H-1,5,2-benzodithiazepin-3-ones show promise in cancer research .
  • Metabolic Stability : Trifluoromethyl and halogen substituents in analogs may slow hepatic metabolism, whereas the hydroxyl group in the target compound could facilitate glucuronidation, affecting half-life .
Data Table: Comparative Analysis
Property Target Compound 11-(4-Chlorophenyl)-3-phenyl 11-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)
Molecular Weight ~380 g/mol (estimated) 375.84 g/mol 440.53 g/mol
Key Substituents 4-Hydroxy-3,5-dimethoxyphenyl 4-Chlorophenyl 4-Trifluoromethylphenyl
Predicted LogP ~2.5 (moderate polarity) ~3.8 (lipophilic) ~4.1 (highly lipophilic)
Synthetic Precursor 4-Hydroxy-3,5-dimethoxybenzaldehyde 4-Chlorobenzaldehyde 4-Trifluoromethylbenzaldehyde
Potential Applications Neuroprotective agents (hypothetical) Anticancer Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing dibenzo[b,e][1,4]diazepin-1-one derivatives with substituted aryl groups?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, substituents like methoxy or hydroxy groups can be introduced via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Characterization of intermediates using 1H^1H-/13C^{13}C-NMR and LC-MS ensures structural fidelity before cyclization .
  • Key Parameters : Reaction temperature (80–120°C), catalyst loading (5–10 mol%), and solvent choice (DMF or toluene).

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (as in and ) to resolve bond lengths (e.g., C–C bonds averaging 1.50 Å) and dihedral angles.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 363.41) .
  • HPLC with UV detection (λ = 254 nm) to confirm purity >98% .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Methodological Answer : Cross-validate X-ray-derived torsion angles (e.g., β = 101.49° in monoclinic crystals ) with density functional theory (DFT)-optimized geometries. Discrepancies in methoxy group orientations or hydrogen-bonding networks (e.g., O–H···O interactions in hydrates ) can be resolved via Rietveld refinement (R factor <0.05) .

Q. What strategies optimize the compound’s pharmacological profile through substituent modification?

  • Methodological Answer :

  • Bioisosteric replacement : Replace the 4-hydroxy-3,5-dimethoxyphenyl group with nitro or coumarin derivatives (e.g., 4-nitrophenyl in WAY-299905 ) to modulate logP and bioavailability.
  • SAR studies : Compare IC50_{50} values against analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl ).
  • In silico docking : Use AutoDock Vina to predict binding affinities to targets like GABA receptors .

Q. How can computational models enhance the design of dibenzo[b,e][1,4]diazepin-1-one derivatives with target-specific activity?

  • Methodological Answer :

  • Generative chemistry : Employ Adapt-cMolGPT () for de novo generation of derivatives with optimized properties (e.g., QED >0.6).
  • ADMET prediction : Use SwissADME to assess permeability (e.g., Caco-2 >5 × 106^{-6} cm/s) and cytochrome P450 inhibition .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the compound’s environmental fate or biodegradation?

  • Methodological Answer :

  • Microcosm studies : Incubate the compound in soil/water systems (pH 7.0, 25°C) and monitor degradation via LC-MS/MS over 30 days.
  • QSAR modeling : Corporate molecular descriptors (e.g., polar surface area, topological torsion) to predict half-lives .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (EC50_{50}, Hill slope) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups in split-plot designs (e.g., harvest seasons as sub-subplots ).

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